molecular formula C9H9BrF2N2 B1411669 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1779120-80-7

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No.: B1411669
CAS No.: 1779120-80-7
M. Wt: 263.08 g/mol
InChI Key: XHJKEMUTYWWTNJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a 3,3-difluoropyrrolidin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves the following steps:

    Substitution Reaction: The 3,3-difluoropyrrolidin-1-yl group is introduced via a nucleophilic substitution reaction. This can be done by reacting 5-bromo-2-chloropyridine with 3,3-difluoropyrrolidine under basic conditions, such as using potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different functional groups.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents, with bases like potassium carbonate in solvents such as ethanol or water.

    Nucleophilic Substitution: As mentioned, potassium carbonate in dimethylformamide is commonly used for introducing the 3,3-difluoropyrrolidin-1-yl group.

Major Products:

    Functionalized Pyridines: Depending on the substituents introduced via coupling reactions, a variety of functionalized pyridines can be synthesized.

Scientific Research Applications

Chemistry:

    Building Block: This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Due to its unique structure, it can be used in the design and synthesis of novel therapeutic agents, particularly those targeting specific receptors or enzymes.

Industry:

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and difluoropyrrolidinyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine

Uniqueness: The presence of the 3,3-difluoropyrrolidin-1-yl group distinguishes 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine from its analogs. This group can significantly alter the compound’s electronic properties and steric profile, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c10-7-1-2-8(13-5-7)14-4-3-9(11,12)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJKEMUTYWWTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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